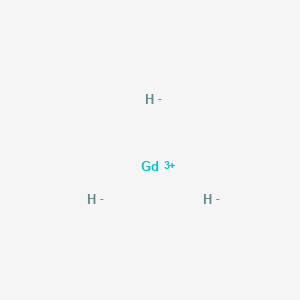

Gadolinium trihydride

Description

Properties

IUPAC Name |

gadolinium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Gd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWYJDYFSGRHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Gd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Gd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037234 | |

| Record name | Gadolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silvery white, malleable metal that tarnishes in moist air; [Reference #2], Liquid | |

| Record name | Gadolinium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1903 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gadolinium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

3273 °C | |

| Record name | GADOLINIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in dilute acid | |

| Record name | GADOLINIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

7.90 g/cu cm, Crystalline forms: hexagonal close-packed, alpha-form, density: 7.886, transforms to beta-form at 1262 °C; body-centered cubic, beta-form exists at >1262 °C; heat of fusion: 10.05 kJ/mol; heat of sublimation: at 25 °C: 397.5 kJ/mol | |

| Record name | GADOLINIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1 Pa at 1563 °C; 10 Pa at 1755 °C; 100 Pa at 1994 °C; 1 kPa at 2300 °C; 10 kPa at 2703 °C; 100 kPa at 3262 °C (calculated from ideal gas hermodynamic functions), 5.7X10-10 Pa at 1000 K; 1.54X10-6 Pa at 1200 K; 0.000429 Pa at 1400 K; 0.0279 Pa at 1600 K; 0.618 Pa at 1800 K; 7.39 Pa at 2000 K; 56.2 Pa at 2200 K (calculated) | |

| Record name | GADOLINIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Silvery metal; hexagonal, Colorless or faintly yellowish metal; tarnishes in moist air | |

CAS No. |

7440-54-2, 13572-97-9 | |

| Record name | Gadolinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadolinium hydride (GdH3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13572-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadolinium, elemental | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gadolinium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gadolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GADOLINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU0V1LM3JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GADOLINIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gadolinium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1312 °C. [Sax], 1313 °C | |

| Record name | Gadolinium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1903 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GADOLINIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Gadolinium Trihydride (GdH₃)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis methodologies and physicochemical properties of gadolinium trihydride (GdH₃), a material of significant interest in condensed matter physics and materials science. We will delve into the intricacies of its synthesis, exploring both high-pressure and thin-film fabrication techniques, and provide a detailed analysis of its structural, electronic, and magnetic properties. This document is intended to serve as a valuable resource for researchers and professionals working with rare-earth hydrides and related advanced materials.

Introduction to Gadolinium Hydrides: Beyond the Conventional

Gadolinium (Gd), a rare-earth element with atomic number 64, is renowned for its unique magnetic properties, stemming from its seven unpaired 4f electrons.[1] While its applications in magnetic resonance imaging (MRI) as a contrast agent are well-established, its hydrides, particularly this compound (GdH₃), present a fascinating area of study with potential for novel applications.

The gadolinium-hydrogen system is characterized by a transition from a metallic dihydride (GdH₂) to a semiconducting trihydride (GdH₃). This metal-to-semiconductor transition is a hallmark of many rare-earth hydride systems and is accompanied by significant changes in the material's crystal structure and electronic properties. Understanding and controlling the synthesis of these distinct phases is paramount to harnessing their unique characteristics.

This guide will focus on this compound, a material that exists in at least two polymorphic forms: a stable hexagonal close-packed (hcp) structure and a metastable face-centered cubic (fcc) phase. The ability to selectively synthesize and stabilize these phases opens up avenues for exploring their distinct physical properties.

Synthesis of this compound: Taming the Reaction

The synthesis of high-quality this compound, particularly the metastable fcc phase, requires carefully controlled experimental conditions. Here, we detail two primary methodologies: high-pressure synthesis for bulk materials and reactive magnetron sputtering for thin films.

High-Pressure Synthesis of Bulk this compound

High-pressure synthesis is a powerful technique to access and stabilize phases that are not thermodynamically favored at ambient conditions. For this compound, this method is crucial for obtaining the metastable face-centered cubic (fcc) phase.

Causality Behind Experimental Choices: The use of high pressure and temperature provides the necessary activation energy to overcome kinetic barriers and promote the diffusion of hydrogen into the gadolinium lattice, leading to the formation of the trihydride. A solid-state hydrogen source, such as ammonia borane (NH₃BH₃), is often preferred as it allows for a more controlled and gradual release of hydrogen compared to gaseous sources at high pressures. The large volume press (LVP) enables the synthesis of bulk samples suitable for a wide range of characterization techniques.

Experimental Protocol: High-Pressure Synthesis of fcc-GdH₃

This protocol is a self-validating system, where the successful synthesis of the target phase can be confirmed through post-synthesis characterization techniques like X-ray diffraction.

-

Sample Preparation:

-

Start with high-purity gadolinium dihydride (GdH₂) powder or gadolinium metal pieces.

-

Mix the starting material with a solid-state hydrogen source, such as ammonia borane (NH₃BH₃), in a controlled atmosphere (e.g., an argon-filled glovebox) to prevent oxidation. The ratio of the starting material to the hydrogen source needs to be optimized based on the desired stoichiometry.

-

-

High-Pressure Cell Assembly:

-

The mixture is loaded into a sample capsule, typically made of a non-reactive material like hexagonal boron nitride (hBN).

-

The capsule is then placed within a pressure-transmitting medium (e.g., NaCl or MgO) inside a high-pressure cell assembly for a large volume press.

-

-

Compression and Heating:

-

The assembly is compressed to the target pressure, typically in the range of 3-6 GPa.[2]

-

Once the target pressure is reached, the sample is heated to a high temperature, generally between 600-1200 °C.[2] The specific pressure and temperature are critical parameters that determine the resulting phase. For example, phase-pure fcc-HoH₃, a related lanthanide trihydride, was obtained at 5 GPa and 1200 °C.[2]

-

-

Reaction and Quenching:

-

The sample is held at the target pressure and temperature for a specific duration, typically around 1 hour, to allow for the complete reaction and formation of the trihydride phase.[2]

-

After the reaction period, the sample is rapidly quenched to room temperature while maintaining the high pressure. This rapid cooling is crucial to kinetically trap the metastable high-pressure phase.

-

-

Decompression and Sample Recovery:

-

The pressure is then slowly released to ambient conditions.

-

The recovered sample is carefully extracted from the high-pressure cell in a controlled environment for subsequent characterization.

-

Diagram of High-Pressure Synthesis Workflow:

Caption: Workflow for the high-pressure synthesis of this compound.

Thin-Film Synthesis via Reactive Magnetron Sputtering

Reactive magnetron sputtering is a versatile technique for depositing high-quality thin films with precise control over thickness and composition.

Causality Behind Experimental Choices: This physical vapor deposition (PVD) method involves the bombardment of a gadolinium target with energetic ions from a plasma, causing the ejection of gadolinium atoms. By introducing a reactive gas, in this case, hydrogen, into the sputtering chamber, the sputtered gadolinium atoms react with hydrogen to form gadolinium hydride on the substrate. The substrate temperature, gas pressure, and sputtering power are key parameters that influence the film's stoichiometry, crystallinity, and microstructure.

Experimental Protocol: Reactive Magnetron Sputtering of Gadolinium Hydride Films

-

Substrate Preparation:

-

Substrates, such as silicon wafers or glass slides, are thoroughly cleaned to remove any surface contaminants. This can involve ultrasonic cleaning in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a nitrogen gun.

-

-

Sputtering System Setup:

-

A high-purity gadolinium metal target is installed in the magnetron sputtering cathode.

-

The cleaned substrates are mounted on a substrate holder, which may have heating capabilities.

-

The sputtering chamber is evacuated to a high vacuum, typically below 1 × 10⁻⁴ Pa, to minimize the presence of residual gases.[3]

-

-

Deposition Process:

-

Argon (Ar) is introduced into the chamber as the primary sputtering gas.

-

Hydrogen (H₂) is introduced as the reactive gas. The ratio of Ar to H₂ is a critical parameter for controlling the hydrogen content of the film.

-

A plasma is ignited by applying a high voltage to the gadolinium target. The energetic Ar⁺ ions bombard the target, causing sputtering of Gd atoms.

-

The sputtered Gd atoms react with the hydrogen gas in the plasma and on the substrate surface to form a gadolinium hydride film.

-

The deposition is carried out for a specific duration to achieve the desired film thickness.

-

-

Post-Deposition Handling:

-

After deposition, the chamber is cooled down, and the samples are removed.

-

It is important to note that gadolinium hydride films are reactive and can oxidize upon exposure to air, forming gadolinium oxyhydride. For applications requiring pure hydride films, a capping layer (e.g., palladium) can be deposited in-situ before breaking the vacuum.

-

Diagram of Reactive Magnetron Sputtering Process:

Caption: Reactive magnetron sputtering for gadolinium hydride thin film deposition.

Properties of this compound

The properties of this compound are intrinsically linked to its crystal structure and electronic configuration.

Crystal Structure

This compound exhibits polymorphism, with the most common phases being hexagonal close-packed (hcp) and face-centered cubic (fcc).

-

Hexagonal Close-Packed (hcp) GdH₃: This is the thermodynamically stable phase of GdH₃ at ambient conditions. The hcp structure is a common crystal structure for many metals and is characterized by an ABAB stacking sequence of close-packed planes.[4]

-

Face-Centered Cubic (fcc) GdH₃: This is a metastable phase that can be synthesized under high pressure and kinetically trapped at ambient conditions.[5] The fcc structure has an ABCABC stacking sequence of close-packed planes.[6] In the fcc-LnH₃ structure, the lanthanide atoms occupy the face-centered cubic lattice sites, while hydrogen atoms reside in the tetrahedral and octahedral interstitial positions.[2]

Table 1: Crystallographic Data for Gadolinium Hydrides

| Compound | Crystal System | Space Group | Lattice Parameter (a) | Lattice Parameter (c) | Reference |

| Gd (elemental) | Hexagonal | P6₃/mmc | 3.636 Å | 5.783 Å | [7] |

| fcc-GdH₃ | Cubic | Fm-3m | ~5.3-5.4 Å (estimated) | - | [2][5] |

| hcp-GdH₃ | Hexagonal | P-3c1 | 3.73 Å | 6.70 Å | [8] |

| GdHO | Cubic | Fm-3m | 5.385 Å | - | [9] |

Note: Lattice parameters for fcc-GdH₃ are estimated based on trends in the lanthanide trihydride series. The space groups for the hydride phases are based on common structures for rare-earth hydrides.

Electronic Properties

A key feature of the gadolinium-hydrogen system is the transition from a metallic dihydride (GdH₂) to a semiconducting trihydride (GdH₃).[8]

-

Semiconducting Nature: GdH₃ is a wide-bandgap semiconductor.[5] This is in contrast to the metallic nature of GdH₂. The introduction of the third hydrogen atom into the lattice leads to the formation of a filled valence band and an empty conduction band, separated by a significant energy gap.

-

Band Gap: While the precise experimental band gap of pure GdH₃ is not widely reported, studies on the related compound gadolinium oxyhydride (GdHO) show a band gap of 5.39 eV.[9] First-principles calculations confirm that fcc-lanthanide trihydrides are wide-bandgap semiconductors.[5]

Magnetic Properties

The magnetic properties of this compound are dominated by the localized 4f electrons of the Gd³⁺ ions.

-

Paramagnetism: GdH₃ exhibits paramagnetic behavior.[5] The magnetic moments of the Gd³⁺ ions are randomly oriented in the absence of an external magnetic field.

-

Magnetic Susceptibility: The magnetic susceptibility of GdH₃ follows the Curie-Weiss law at higher temperatures, indicative of localized magnetic moments.[5]

-

Effective Magnetic Moment: The measured effective magnetic moment for fcc-GdH₃ is approximately 6.5 µB, which is slightly lower than the theoretical free-ion value for Gd³⁺ (7.94 µB).[5] This difference may be attributed to crystal field effects and potential sample impurities.

-

Saturation Moment: High-field magnetization measurements have yielded an extrapolated saturation moment of 7.0 ± 0.25 Bohr magnetons per ion for GdH₃.[10]

Table 2: Magnetic Properties of this compound

| Property | Value | Reference |

| Magnetic Behavior | Paramagnetic | [5] |

| Effective Magnetic Moment (µ_eff) | ~6.5 µB | [5] |

| Saturation Moment | 7.0 ± 0.25 µB/ion | [10] |

Thermodynamic Properties

The thermodynamic stability of the different phases of this compound is a critical aspect of its synthesis and potential applications.

-

Metastability of the fcc Phase: First-principles calculations have shown that the fcc phase of lanthanide trihydrides, including GdH₃, is thermodynamically metastable, with a formation enthalpy that is 40-70 meV/atom higher than the stable hexagonal ground state.[5]

-

Dynamic Stabilization: Despite its thermodynamic metastability, the fcc phase is dynamically stabilized at room temperature through strong anharmonic lattice vibrations.[5] This means that while the hexagonal phase is energetically more favorable, there is a significant energy barrier preventing the spontaneous transformation from the fcc to the hcp structure at ambient conditions.

Conclusion and Future Outlook

This compound stands as a compelling material for fundamental research and potential technological applications. The ability to synthesize both stable hexagonal and metastable cubic phases allows for a rich exploration of the structure-property relationships in rare-earth hydrides. The high-pressure synthesis techniques detailed in this guide provide a robust pathway to accessing the novel fcc phase, while reactive magnetron sputtering offers a means to fabricate thin films for device applications.

The semiconducting and paramagnetic nature of GdH₃, coupled with the potential for tuning its properties through strain, doping, and dimensionality, makes it a promising candidate for future electronic and spintronic devices. Further research into the precise determination of its electronic band structure, as well as an exploration of its optical and transport properties, will undoubtedly uncover new and exciting scientific insights and technological possibilities.

References

- Flood, D. J. (1976). Magnetization and magnetic susceptibilities of GdH3, HoH3, ErH3 and YbH3. NASA Technical Reports Server (NTRS). [Link]

- Ambient Stabilization of Metastable Face-Centered Cubic Lanthanide Trihydrides - American Chemical Society. (2024, December 24). [Link]

- Preparation, Electronic Structure of Gadolinium Oxyhydride and Low-energy 5 d Excitation Band for Green Luminescence of Doped Tb 3+ Ions | Request PDF - ResearchG

- The magnetic susceptibility effect of gadolinium-based contrast agents on PRFS-based MR thermometry during thermal interventions - PubMed Central. (2013, June 4). [Link]

- Ambient Stabilization of Metastable Face-Centered Cubic Lanthanide Trihydrides | Journal of the American Chemical Society. (2026, January 8). [Link]

- Face-Centered Cubic (FCC) Unit Cell - Materials Science & Engineering. (n.d.). [Link]

- Hexagonal Close-Packed (HCP) Unit Cell - Materials Science & Engineering. (n.d.). [Link]

- Standard enthalpy of form

- Effect of gadolinium concentration on temperature change under magnetic field - PubMed. (2019, April 4). [Link]

- Lattice constant - Wikipedia. (n.d.). [Link]

- Gadolinium » crystal structures - WebElements Periodic Table. (n.d.). [Link]

- Gadolinium - Questions and Answers in MRI. (n.d.). [Link]

- Experimental and Theoretical Investigation of Gadolinium Oxyhydride (GdHO) Thin Films: Optical, Photocatalytic, and Electronic Properties - MDPI. (2023, December 7). [Link]

- Gibbs free energy - Chemguide. (n.d.). [Link]

- Reactive Sputter Deposition of Functional Thin Films - DiVA portal. (n.d.). [Link]

- Preparation, electronic structure of gadolinium oxyhydride and low-energy 5d excitation band for green luminescence of doped Tb3+ ions - Journal of Materials Chemistry C (RSC Publishing). (n.d.). [Link]

- Gibbs free energy - Wikipedia. (n.d.). [Link]

- In-situ reaction synthesis of pure bulk gadolinium dihydride materials - ResearchG

- DRAFT (Dedicated Research on Advanced Films and Targets) — Ghent University. (n.d.). [Link]

- Experimental and Theoretical Investigation of Gadolinium Oxyhydride (GdHO) Thin Films: Optical, Photocatalytic, and Electronic Properties - PubMed. (2023, December 7). [Link]

- Gibbs (Free) Energy - Chemistry LibreTexts. (2023, January 29). [Link]

- Standard Gibbs free energy of form

- Hexagonal close-packed - TU Graz. (n.d.). [Link]

- Lattice Constants of the elements - Photographic Periodic Table. (n.d.). [Link]

- Involvement of GDH3-encoded NADP+-dependent Glutamate Dehydrogenase in Yeast Cell Resistance to Stress-induced Apoptosis in Stationary Phase Cells - NIH. (n.d.). [Link]

- GDH3 encodes a glutamate dehydrogenase isozyme, a previously unrecognized route for glutamate biosynthesis in Saccharomyces cerevisiae - PubMed. (n.d.). [Link]

- Reactive magnetron sputtering of thin films: Present status and trends - ResearchG

- In-situ reaction synthesis of pure bulk gadolinium dihydride m

- Effect of gadolinium concentration on temperature change under magnetic field - Semantic Scholar. (2019, April 4). [Link]

- Tutorial: Reactive high power impulse magnetron sputtering (R-HiPIMS) - SciSpace. (2017, May 7). [Link]

- High Pressure Synthesis - MPI-FKF - Max-Planck-Gesellschaft. (n.d.). [Link]

- Crystal Parameters-HCP [Year-1] - YouTube. (2017, April 14). [Link]

- 7.8: Standard Enthalpies of Formation - Chemistry LibreTexts. (2023, July 12). [Link]

- Properties of Gadolinium-doped Ceria (GDC)

- Hexagonal Close-Packed (HCP) Crystallography, Diffraction, and Indexing Conventions - DTIC. (n.d.). [Link]

- 5.7: Enthalpies of Formation - Chemistry LibreTexts. (2020, September 8). [Link]

- 5.5 Hexagonal Closed Packed Structure (HCP) The hexagonal closed packed (HCP) structure consists of three layers of atoms. The b - Rohini College. (n.d.). [Link]

- GDH3 - NADP-specific glutamate dehydrogenase 2 - Saccharomyces cerevisiae (strain ATCC 204508 / S288c) (Baker's yeast) | UniProtKB | UniProt. (n.d.). [Link]

- High-pressure synthesis, structure, and properties of rare-earth (poly-) nitrides and carbonitrides - EPub Bayreuth. (n.d.). [Link]

- Stabilization of High‐Pressure Phase of Face‐Centered Cubic Lutetium Trihydride at Ambient Conditions - PubMed Central. (2024, May 22). [Link]

Sources

- 1. A new temperature-sensitive contrast mechanism for MRI: Curie temperature transition-based imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. msestudent.com [msestudent.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The magnetic susceptibility effect of gadolinium-based contrast agents on PRFS-based MR thermometry during thermal interventions - PMC [pmc.ncbi.nlm.nih.gov]

"gadolinium trihydride crystal structure analysis"

An In-Depth Technical Guide to the Crystal Structure Analysis of Gadolinium Trihydride (GdH₃)

Abstract

This compound (GdH₃) stands as a fascinating member of the rare-earth hydride family, notable for its structural polymorphism and the profound impact of its crystalline arrangement on its electronic and magnetic properties. Unlike its metallic dihydride counterpart (GdH₂), GdH₃ is a semiconductor, a transition driven by the accommodation of a third hydrogen atom into the metallic lattice.[1] This guide provides a comprehensive technical overview of the synthesis, structural characterization, and property analysis of GdH₃. We delve into the crystallographic details of its primary polymorphs—the stable hexagonal phase and a metastable face-centered cubic (fcc) phase—and elucidate the advanced experimental and computational methodologies required for their definitive analysis. The causality behind experimental choices, particularly the synergistic use of X-ray and neutron diffraction, is explained to provide a framework for robust structural investigation.

Introduction: The Significance of Gadolinium Hydrides

The gadolinium-hydrogen system is a model for studying metal-insulator transitions in rare-earth hydrides. While gadolinium dihydride (GdH₂) is a metallic conductor, the addition of hydrogen to form this compound (GdH₃) results in a semiconducting material.[1] This dramatic shift in electronic properties is intrinsically linked to the material's crystal structure. Understanding the precise atomic arrangement, particularly the location of the hydrogen atoms within the gadolinium lattice, is paramount for explaining these properties and for exploring the potential of these materials. Recent research has also focused on contrasting these insulating hydrides with the metallic, high-pressure superconducting "superhydrides," making the study of materials like GdH₃ crucial for a complete picture of hydrogen-rich materials.[2][3]

This guide focuses on the two most significant polymorphs of GdH₃:

-

Hexagonal (hcp) GdH₃: The thermodynamically stable phase under ambient conditions.

-

Face-Centered Cubic (fcc) GdH₃: A metastable phase, typically synthesized under high pressure, which can be kinetically trapped and recovered at ambient conditions.[3]

Synthesis Pathways: Accessing GdH₃ Polymorphs

The choice of synthesis method is critical as it directly dictates the resulting crystal phase of this compound.

Direct Hydrogenation for Hexagonal (hcp) GdH₃

The hexagonal phase is typically formed through the direct reaction of gadolinium metal with hydrogen gas at elevated temperatures. A common outcome of this process, especially when starting with nanoscale gadolinium particles, is a mixed-phase product.

Core Reaction: Gd + 3/2 H₂ → GdH₃

This method often produces nanoparticles containing both the face-centered cubic (fcc) GdH₂ phase and the hexagonal close-packed (hcp) GdH₃ phase.[4] The high reactivity and large surface area of the nanoparticles facilitate rapid hydrogen absorption.[1] Separating a pure hcp-GdH₃ phase can be challenging and requires careful control over reaction stoichiometry and thermal processing.

High-Pressure Solid-State Synthesis for Metastable fcc-GdH₃

A novel and highly effective route for producing phase-pure, metastable fcc-GdH₃ involves solid-state hydrogenation under optimized high-pressure and high-temperature conditions.[3] This method leverages thermodynamics and kinetics to access a structural phase not stable at ambient pressure.

Experimental Protocol: High-Pressure Synthesis of fcc-GdH₃

-

Precursor Preparation: High-purity gadolinium metal is loaded into a sample chamber along with a hydrogen source.

-

Pressurization: The sample is compressed to a target pressure (e.g., 5.0 GPa) within a large-volume press.[2]

-

Heating: The sample is resistively heated to a high temperature (e.g., 1200 °C) for a specific duration (e.g., 1 hour) to facilitate the reaction and phase transformation.[3]

-

Quenching: The sample is rapidly cooled (quenched) to room temperature while maintaining high pressure. This step is crucial to kinetically trap the high-pressure fcc phase.

-

Decompression: The pressure is slowly and carefully released to ambient conditions.

-

Sample Recovery: The recovered dense, black solid sample is analyzed ex-situ.[3]

The success of this protocol hinges on kinetically suppressing the back-transformation from the fcc phase to the stable hexagonal structure upon decompression.[3]

Core Techniques for Crystal Structure Elucidation

A multi-technique approach is essential for an unambiguous determination of the GdH₃ crystal structure, combining diffraction methods to probe the atomic lattice and computational analysis to validate the findings and explain structural stability.

Workflow for GdH₃ Crystal Structure Determination

Caption: A comprehensive workflow for determining the crystal structure of GdH₃ polymorphs.

X-Ray Diffraction (XRD): Probing the Gadolinium Sublattice

XRD is the primary technique for identifying the crystalline phases and determining the lattice parameters of the heavy atom (Gd) sublattice.[5]

Experimental Protocol: Powder XRD (PXRD) and Rietveld Refinement

-

Sample Preparation: A small amount of the synthesized GdH₃ powder is gently ground to ensure random crystallite orientation and mounted on a low-background sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα, λ ≈ 1.54 Å), and the diffraction pattern is recorded over a wide range of 2θ angles.[5]

-

Phase Identification: The experimental diffraction pattern is compared to reference patterns from crystallographic databases (e.g., ICDD-PDF) to identify the present phases (e.g., hcp-GdH₃, fcc-GdH₃, GdH₂).[5]

-

Rietveld Refinement: This powerful whole-pattern fitting method is used to refine a theoretical crystal structure model against the experimental data. The process iteratively adjusts parameters such as lattice constants, atomic positions, and site occupancies to minimize the difference between the calculated and observed diffraction profiles.[3] Successful refinement yields precise crystallographic information.

Neutron Diffraction: The Key to Locating Hydrogen

Causality: X-rays scatter from an atom's electron cloud. For hydrogen, with only one electron, the scattering is extremely weak, making it nearly invisible to XRD, especially in the presence of a heavy atom like gadolinium. Neutrons, however, scatter from atomic nuclei. The neutron scattering lengths of hydrogen (or its isotope deuterium) and gadolinium are of a comparable magnitude, allowing for the precise determination of hydrogen atom positions in the lattice.[6] Using deuterium instead of hydrogen is often preferred as it reduces incoherent scattering and improves the signal-to-noise ratio.[6][7]

Methodology:

-

Sample Preparation: A deuterated sample (GdD₃) is synthesized to enhance data quality. The powder is loaded into a suitable container (e.g., a vanadium can, which is nearly transparent to neutrons).

-

Data Collection: The sample is placed in a neutron beam at a dedicated powder diffractometer at a neutron source facility. Time-of-flight or constant-wavelength methods can be used to collect the diffraction pattern.[8]

-

Structure Refinement: Similar to XRD, Rietveld refinement is performed on the neutron diffraction data. Because neutron diffraction is sensitive to all nuclei, this refinement can precisely determine the coordinates and site occupancy factors of both gadolinium and deuterium atoms, providing a complete crystal structure.

First-Principles Computational Analysis

Computational methods, particularly Density Functional Theory (DFT), are indispensable for validating experimental findings and providing insights into structural stability. For the metastable fcc-GdH₃, calculations have been crucial to demonstrate that while it is thermodynamically metastable, it is dynamically stabilized at room temperature by strong anharmonic lattice vibrations.[2][3] Techniques like Ab Initio Molecular Dynamics (AIMD) can simulate the motion of atoms at finite temperatures, confirming that the structure does not collapse and remains stable over time.[3]

Crystallographic Data of GdH₃ Polymorphs

The combination of these techniques has led to a detailed understanding of the GdH₃ crystal structures.

Phase Relationship Diagram for Gadolinium Hydride

Caption: Pressure-induced phase relationship between hcp and fcc GdH₃.

The primary crystal structures are summarized below.

| Property | Hexagonal (hcp) GdH₃ | Face-Centered Cubic (fcc) GdH₃ |

| Symmetry | Hexagonal | Cubic |

| Space Group | P-3c1 (No. 165) (Typical for REH₃) | Fm-3m (No. 225)[3] |

| Gd Positions | Wyckoff position 6f | Wyckoff position 4a (0, 0, 0) |

| H Positions | 2a (0,0,1/4), 4d (1/3,2/3,z), 12g (x,y,z) | 8c (1/4, 1/4, 1/4) - Tetrahedral sites4b (1/2, 1/2, 1/2) - Octahedral site[3] |

| Lattice Parameters | a ≈ 6.5 Å, c ≈ 6.8 Å (Varies with stoichiometry) | a ≈ 5.3-5.4 Å (Decreases with lanthanide contraction)[3] |

| Stability | Thermodynamically stable at ambient conditions[1][4] | Metastable at ambient conditions; stabilized by high pressure and temperature[2][3] |

| Synthesis Route | Direct hydrogenation[4] | High-pressure, high-temperature synthesis[3] |

Structure-Property Correlations

The distinct crystal structures give rise to different physical properties.

Electronic Properties

Both polymorphs are semiconductors or insulators, a stark contrast to the metallic nature of GdH₂.[1] First-principles calculations on the fcc phase show it to be a wide-bandgap semiconductor.[2][3] Analysis of the electron localization function (ELF) reveals that the bonding is predominantly ionic, with electron density localized on the hydrogen atoms, characteristic of hydride-like H⁻ anions.[3]

Magnetic Properties

Magnetic susceptibility measurements confirm that the electronic configuration of the Gd³⁺ ion is preserved in the hydride lattice.[2] The material exhibits paramagnetic behavior consistent with the localized 4f electrons of gadolinium.

| Magnetic Property | Value (fcc-GdH₃) | Reference |

| Behavior | Paramagnetic | [2][3] |

| Effective Moment (μ_eff) | ~6.5 μ_B (Slightly less than free ion value of 7.94 μ_B) | [2] |

| Curie-Weiss Temp (θ_cw) | Close to zero, confirming paramagnetism | [2][3] |

| Saturation Moment | 7.0 ± 0.25 μ_B / ion (extrapolated) | [9] |

The measured effective magnetic moment is slightly lower than the theoretical value for a free Gd³⁺ ion, which may be attributed to sample impurities or normalization factors.[2] The near-zero Curie-Weiss temperature indicates minimal magnetic interactions between the gadolinium ions.[2][3]

Conclusion and Future Outlook

The structural analysis of this compound reveals a rich system with at least two key polymorphs—a stable hexagonal phase and a kinetically persistent metastable cubic phase. A rigorous analytical workflow, combining high-pressure synthesis, meticulous X-ray and neutron diffraction experiments, and validating first-principles calculations, is essential for a complete understanding. This detailed structural knowledge forms the bedrock for explaining the material's fascinating electronic and magnetic properties and provides a framework for the exploration of other complex rare-earth hydride systems. Future work may focus on exploring the potential for tuning the material's properties through doping or further structural modifications, expanding the functional landscape of hydrogen-rich materials beyond superconductivity.[2]

References

- Ambient Stabilization of Metastable Face-Centered Cubic Lanthanide Trihydrides. American Chemical Society.

- In-situ reaction synthesis of pure bulk gadolinium dihydride materials.

- Ambient Stabilization of Metastable Face-Centered Cubic Lanthanide Trihydrides. Journal of the American Chemical Society.

- Magnetization and magnetic susceptibilities of GdH3, HoH3, ErH3 and YbH3. NASA Technical Reports Server (NTRS).

- In-situ reaction synthesis of pure bulk gadolinium dihydride m

- Structure Model for Anion-Disordered Photochromic Gadolinium Oxyhydride Thin Films. The Journal of Physical Chemistry C.

- Neutron diffraction studies of gas hydrates.

- Evaluation of models determined by neutron diffraction and proposed improvements to their valid

- Re-evaluation of protein neutron crystallography with and without X-ray/neutron joint refinement. PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evaluation of models determined by neutron diffraction and proposed improvements to their validation and deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Re-evaluation of protein neutron crystallography with and without X-ray/neutron joint refinement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

"magnetic properties of gadolinium trihydride at low temperatures"

An In-depth Technical Guide to the Magnetic Properties of Gadolinium Trihydride at Low Temperatures

Abstract

This compound (GdH₃) presents a fascinating case study in the magnetism of rare-earth metal hydrides, exhibiting a complex interplay between its crystal structure, electronic configuration, and low-temperature magnetic ordering. This technical guide synthesizes experimental findings and theoretical models to provide a comprehensive overview for researchers and scientists. We delve into the distinct magnetic behaviors arising from GdH₃'s structural polymorphism, contrasting the low-temperature antiferromagnetic-like ordering observed in its stable hexagonal phase with the paramagnetic nature of the recently stabilized metastable face-centered cubic (fcc) phase. This document details the key experimental techniques—magnetic susceptibility, neutron diffraction, and specific heat capacity measurements—used to probe these phenomena, providing both the theoretical basis and practical, step-by-step protocols. By explaining the causality behind experimental choices and grounding the discussion in the fundamental physics of the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, this guide offers an authoritative resource on the nuanced magnetic properties of this compound.

Introduction: The Unique Position of Gadolinium and its Hydrides

Gadolinium (Gd) is a unique element among the lanthanides. Its 4f electron shell is exactly half-filled ([Xe] 4f⁷5d¹6s²), resulting in a large spin-only magnetic moment (S = 7/2) and negligible orbital angular momentum (L = 0).[1] This makes it an almost ideal model system for studying spin-based magnetism.[2] While elemental Gd is ferromagnetic with a Curie temperature near room temperature (≈294 K), its properties are significantly altered upon hydrogenation.[2][3]

The introduction of hydrogen into the gadolinium lattice to form this compound (GdH₃) profoundly modifies the electronic and magnetic properties. Hydrogen atoms typically accept electrons from the metal's conduction band to form hydride anions (H⁻).[4] This depopulation of the conduction band directly impacts the primary mechanism for magnetic coupling between the localized Gd³⁺ 4f moments: the indirect RKKY exchange interaction.[4][5] Consequently, hydrogenation generally leads to a significant weakening of magnetic exchange and a suppression of magnetic ordering temperatures compared to the parent metal.[4] The study of GdH₃ at low temperatures, therefore, provides critical insights into the nature of these weakened, long-range magnetic interactions and reveals a system highly sensitive to its underlying crystal structure.

The Crucial Role of Crystal Structure: A Tale of Two Polymorphs

Recent research has made it clear that the magnetic ground state of GdH₃ is critically dependent on its crystal structure. Two principal polymorphs have been investigated, each with distinct low-temperature magnetic properties.

The Stable Hexagonal Phase

At ambient pressure and temperature, GdH₃ typically adopts a hexagonal crystal structure (HoD₃-type). This is the thermodynamically stable ground state. Early studies on powdered samples of GdH₃, presumed to be this hexagonal phase, revealed evidence of magnetic ordering at cryogenic temperatures. Magnetic susceptibility measurements showed two broad local maxima, with corresponding peaks in the derivative (dχ/dT) at 1.8 K and 3.3 K , suggesting at least two magnetic transitions.[6] This behavior is characteristic of antiferromagnetic ordering, where the magnetic moments of neighboring atoms align in an anti-parallel configuration.

The Metastable Face-Centered Cubic (fcc) Phase

More recently, a metastable face-centered cubic (fcc) phase of GdH₃ has been synthesized and stabilized at ambient conditions.[7][8] This is achieved through high-pressure, high-temperature synthesis, followed by a controlled decompression.[7] This fcc phase, with the space group Fm-3m, features a highly symmetric hydrogen coordination network.[7][8] Strikingly, this polymorph exhibits vastly different magnetic behavior. Magnetic susceptibility measurements show that fcc-GdH₃ remains paramagnetic down to 2 K .[7][8] The inverse susceptibility follows the Curie-Weiss law with a Weiss constant (θcw) close to zero, indicating very weak or negligible magnetic interactions between the Gd³⁺ ions.[7]

This structural dichotomy is the key to understanding the seemingly contradictory reports in the literature and underscores the profound influence of atomic arrangement on magnetic coupling.

Theoretical Framework: Understanding Magnetism in GdH₃

The magnetic behavior of GdH₃ is governed by the localized 4f electrons of the Gd³⁺ ions and the indirect exchange mechanism that couples them.

-

Localized 4f Moments: The seven unpaired 4f electrons of each Gd³⁺ ion provide a large, localized magnetic moment of approximately 7 Bohr magnetons (μB).[6] These moments are well-shielded by the outer 5s and 5p electron shells, behaving much like those of a free ion.[9]

-

The RKKY Interaction: In metallic rare-earth systems, the dominant coupling mechanism is the RKKY interaction.[5][10] This is an indirect exchange mechanism where the localized 4f moment of one Gd³⁺ ion polarizes the spins of the itinerant conduction electrons in its vicinity. This spin polarization is not localized but propagates outwards with a characteristic oscillation, which can then interact with the 4f moment of a neighboring Gd³⁺ ion. The nature of this interaction (ferromagnetic or antiferromagnetic) depends on the distance between the ions.

-

Effect of Hydrogenation: As noted, hydrogenation reduces the density of conduction electrons, which are essential for mediating the RKKY interaction. This "dampening" of the exchange mechanism is the primary reason for the dramatically lower magnetic ordering temperatures in GdH₃ compared to pure Gd.[4]

The logical relationship of the RKKY interaction is visualized below.

Caption: The RKKY mechanism coupling two Gd³⁺ moments.

Experimental Characterization of Low-Temperature Properties

A multi-technique approach is essential to fully characterize the magnetic properties of GdH₃.

Magnetic Susceptibility and Magnetization Measurements

These measurements are the first step in probing the magnetic response of a material as a function of temperature and applied magnetic field.

Causality and Rationale: Magnetic susceptibility (χ = M/H) measures the degree of magnetization of a material in response to an applied magnetic field. In the paramagnetic state, χ follows the Curie-Weiss law, χ = C/(T - θcw), where C is the Curie constant and θcw is the Weiss temperature, which indicates the strength and nature of magnetic interactions. A negative θcw suggests dominant antiferromagnetic correlations, while a positive one suggests ferromagnetic correlations. A sharp peak or cusp in the low-field susceptibility as a function of temperature is a hallmark of a transition to an antiferromagnetic state at the Néel temperature (Tₙ). High-field magnetization measurements at low temperatures are used to determine the saturation magnetic moment.

This protocol describes a standard measurement using a SQUID (Superconducting Quantum Interference Device) magnetometer.

-

Sample Preparation: A powdered sample of GdH₃ (typically 5-10 mg) is loaded into a gelatin capsule or a straw. The mass is precisely recorded.

-

Mounting: The sample is mounted in the magnetometer's sample holder.

-

System Cooldown (ZFC): The sample is cooled from room temperature (e.g., 300 K) down to the lowest measurement temperature (e.g., 1.8 K) in the absence of any applied magnetic field . This ensures that the magnetic moments are frozen in random orientations without any induced bias.

-

ZFC Data Collection: Once at the base temperature, a small DC magnetic field (e.g., 100 Oe) is applied. The magnetization is then measured as the temperature is slowly swept upwards (e.g., from 1.8 K to 50 K).

-

FC Data Collection: After reaching the maximum temperature, the sample is cooled back down to the base temperature while keeping the same DC magnetic field applied . This is the field-cooled (FC) leg. Magnetization is measured during this cooling sweep.

-

Data Analysis: The raw magnetization data is converted to magnetic susceptibility (χ) by dividing by the applied field (H) and normalizing by the sample mass or moles. The ZFC and FC curves are plotted versus temperature. A divergence between the ZFC and FC curves can indicate spin-glass behavior or magnetic frustration.

Neutron Diffraction: Unveiling the Magnetic Structure

While susceptibility measurements can indicate a magnetic transition, only neutron diffraction can definitively determine the precise arrangement of magnetic moments in the ordered state.[11][12]

Causality and Rationale: Neutrons possess a magnetic dipole moment, allowing them to scatter not only from atomic nuclei (nuclear scattering) but also from the magnetic moments of atoms (magnetic scattering).[11] Below the magnetic ordering temperature, the regular, periodic arrangement of atomic magnetic moments forms a "magnetic lattice." This magnetic lattice gives rise to additional diffraction peaks (magnetic Bragg peaks) in the neutron diffraction pattern, which are absent above Tₙ.[13] By analyzing the positions and intensities of these magnetic peaks, one can determine the magnetic structure, including the direction and magnitude of the moments on each Gd site.[12]

Caption: Workflow for magnetic structure determination via neutron diffraction.

Specific Heat Capacity Measurements

Specific heat capacity (Cₚ) measures the amount of heat required to change a substance's temperature. It is an extremely sensitive probe of phase transitions.

Causality and Rationale: A magnetic phase transition is a second-order phase transition, characterized by a sharp anomaly, known as a "lambda peak," in the specific heat at the ordering temperature (Tₙ).[14] This peak arises from the entropy change associated with the system moving from a magnetically disordered (paramagnetic) state to an ordered (e.g., antiferromagnetic) state. Integrating the magnetic contribution to the specific heat allows for the determination of the magnetic entropy change, which can be compared with the theoretical value (R ln(2S+1) for a spin-S system) to confirm that all magnetic moments are participating in the ordering.

-

Sample Mounting: A small, flat sample of GdH₃ is affixed to a calorimeter platform using a minimal amount of thermal grease to ensure good thermal contact.

-

System Evacuation: The sample space is evacuated to high vacuum to minimize heat loss through gas conduction.

-

Temperature Stabilization: The system is cooled and stabilized at a series of discrete temperature points across the range of interest (e.g., from 1.5 K to 10 K).

-

Heat Pulse: At each stable temperature point (T₀), a precise amount of heat (Q) is applied to the sample platform via a small heater for a short duration, causing the sample temperature to rise slightly to T₁.

-

Relaxation Measurement: The heat pulse is turned off, and the sample temperature is monitored as it relaxes exponentially back towards the base temperature T₀. The time constant (τ) of this relaxation is measured.

-

Calculation: The heat capacity (C) is proportional to the relaxation time constant (C = Kτ), where K is the thermal conductance of the link between the platform and the heat sink. K is determined during a calibration step.

-

Data Analysis: The heat capacity is plotted as a function of temperature. The non-magnetic (lattice) contribution, which typically follows a T³ dependence at low temperatures, is fitted and subtracted to isolate the magnetic contribution and analyze the lambda anomaly at Tₙ.[15]

Summary of Magnetic Properties and Key Data

The experimental evidence points to a clear distinction between the two primary phases of GdH₃.

| Property | Hexagonal GdH₃ | Metastable fcc-GdH₃ |

| Magnetic Ground State | Antiferromagnetic (likely) | Paramagnetic |

| Magnetic Transition Tₙ | ~1.8 K and ~3.3 K[6] | None observed down to 2 K[7][8] |

| Weiss Temperature (θcw) | Not reported, but expected to be negative | Close to 0 K[7] |

| Saturation Moment (Mₛ) | 7.0 ± 0.25 μB / Gd³⁺[6] | Not applicable (no ordering) |

| Dominant Interaction | Weak, long-range RKKY | Negligible exchange |

Conclusion and Future Outlook

The magnetic properties of this compound at low temperatures are not defined by a single behavior but are instead dictated by its structural polymorphism. The stable hexagonal phase exhibits weak antiferromagnetic-like ordering below 4 K, a direct consequence of the RKKY interaction being dampened by the hydride's electronic structure.[4][6] In stark contrast, the metastable fcc phase, accessible through high-pressure synthesis, remains paramagnetic, indicating that the specific Gd-Gd distances and geometry in this structure are unfavorable for establishing magnetic order.[7][8]

This dichotomy makes GdH₃ an exemplary system for studying the delicate relationship between crystal lattice, electronic structure, and magnetism in rare-earth hydrides. Future research should prioritize performing detailed neutron diffraction studies on the hexagonal phase of GdH₃ below 4 K to definitively solve its magnetic structure. Furthermore, applying external pressure to the hexagonal phase could provide valuable data on how the magnetic exchange interactions evolve as interatomic distances are systematically varied, offering a deeper understanding of the RKKY mechanism in this hydrogen-rich environment.[16][17]

References

- Flood, D. J. (1976). Magnetization and magnetic susceptibilities of GdH3, HoH3, ErH3 and YbH3. NASA Technical Reports Server (NTRS). [Link]

- Wang, S., et al. (2024). Ambient Stabilization of Metastable Face-Centered Cubic Lanthanide Trihydrides. Journal of the American Chemical Society. [Link]

- Bisiaux, A. (2024). Structural and Magnetic Transformations in RMn2Hx Hydrides (R: Selected Rare Earth Elements). Vide Leaf. [Link]

- Abellán, G., et al. Layered gadolinium hydroxides for low-temperature magnetic cooling.

- Wallace, W. E. (1978). Magnetic properties of hydrides of the rare earths and rare earth intermetallics.

- Flood, D. J. (1977). Magnetization and magnetic susceptibility of GdH3. NASA Technical Reports Server (NTRS). [Link]

- Wang, S., et al. (2024). Ambient Stabilization of Metastable Face-Centered Cubic Lanthanide Trihydrides. Journal of the American Chemical Society. [Link]

- Danilkin, S. A., et al. (2016). Magnetic ordering temperature of nanocrystalline Gd: enhancement of magnetic interactions via hydrogenation-induced “negative” pressure.

- Jensen, J., & Mackintosh, A. R. (2018). Rare Earth Magnetism. Oxford University Press. [Link]

- Stewart, J. R., et al. (2015). Neutron Diffraction of Magnetic Materials.

- James, W. J. (1999). Neutron Diffraction Studies of Magnetic Materials.

- Jensen, J., & Mackintosh, A. R. (2018). ELEMENTS OF RARE EARTH MAGNETISM. Oxford University Press. [Link]

- Chakoumakos, B. C., & Parise, J. B. (2021). Probing Phase Transitions and Magnetism in Minerals with Neutrons.

- Wikipedia. Gadolinium. [Link]

- Bud'ko, S. L. Thermal analysis – heat capacity.

- Dan'kov, S. Y., et al. (1998). Magnetic phase transitions and the magnetothermal properties of gadolinium. Physical Review B. [Link]

- Tütüncü, H. M., et al. (2023). First-principles study of pressure effects on the physical, chemical and magnetic properties of LaCrGe3. RSC Publishing. [Link]

- Mitroova, Z., et al. (2014). Effect of Pressure on Magnetic Properties of Hexacyanochromates.

Sources

- 1. Gadolinium - Wikipedia [en.wikipedia.org]

- 2. Magnetic ordering temperature of nanocrystalline Gd: enhancement of magnetic interactions via hydrogenation-induced “negative” pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Magnetic properties of hydrides of the rare earths and rare earth intermetallics (Journal Article) | OSTI.GOV [osti.gov]

- 5. fys.ku.dk [fys.ku.dk]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. videleaf.com [videleaf.com]

- 10. fys.ku.dk [fys.ku.dk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. osti.gov [osti.gov]

- 14. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 15. Layered gadolinium hydroxides for low-temperature magnetic cooling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. First-principles study of pressure effects on the physical, chemical and magnetic properties of LaCrGe3 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

The Enigmatic Electronic Structure of Gadolinium Trihydride: A Guide for Researchers

Abstract

Gadolinium trihydride (GdH3) stands as a captivating member of the rare-earth hydride family, exhibiting a fascinating and complex electronic structure that has long been the subject of intense scientific scrutiny. Its reversible metal-insulator transition, coupled with a rich interplay of crystal structure and strong electron correlations, makes it a model system for fundamental solid-state physics and a material with potential for advanced technological applications. This in-depth technical guide provides a comprehensive overview of the electronic band structure of GdH3, synthesizing key theoretical and experimental findings. We will delve into the nuances of its crystal structures, the nature of its metal-insulator transition, the critical role of hydrogen vacancies, and the advanced computational and experimental methodologies employed to unravel its properties. This guide is intended for researchers, scientists, and professionals in materials science and drug development seeking a thorough understanding of this intriguing material.

Introduction: The Allure of a Switchable Material

The rare-earth hydrides (REHx) have garnered significant attention for their remarkable physical properties, including high-temperature superconductivity in superhydrides under extreme pressures and the intriguing "switchable mirror" effect observed in yttrium and lanthanum hydrides.[1][2][3] this compound (GdH3) is a particularly compelling case due to the strong magnetic moment of the gadolinium ion and the profound changes in its electronic properties with hydrogen concentration and crystal structure.[4] Understanding the electronic band structure of GdH3 is paramount to harnessing its potential in fields ranging from hydrogen storage to spintronics.

The central enigma of GdH3 lies in its transition from a metallic dihydride (GdH2) to a semiconducting or insulating trihydride (GdH3). This transition is not merely a result of filling the electronic bands but is deeply rooted in the complex interplay of electron-electron interactions, particularly involving the localized Gd 4f electrons.[5][6] This guide will dissect the factors governing this transition and provide a detailed picture of the electronic landscape of GdH3.

Crystallographic Polymorphism: A Tale of Two Lattices

This compound can crystallize in two primary structures: a hexagonal close-packed (hcp) phase and a face-centered cubic (fcc) phase. The arrangement of atoms in these lattices has a profound impact on the electronic band structure.

-

Hexagonal Close-Packed (hcp) Structure: The hcp structure (space group P3c1) is the ground state for GdH3 under ambient conditions.[7] In this arrangement, the gadolinium atoms form a hexagonal lattice, with hydrogen atoms occupying both tetrahedral and octahedral interstitial sites.[7] The stacking sequence of the close-packed layers is of the ABAB... type.[8][9]

-

Face-Centered Cubic (fcc) Structure: The fcc structure (space group Fm-3m) is a metastable phase that can be stabilized, for instance, through alloying or under specific synthesis conditions.[10] It features an ABCABC... stacking sequence of the close-packed layers.[8][9] While thermodynamically metastable at ambient conditions, anharmonic lattice vibrations can dynamically stabilize the fcc phase at room temperature.[10]

The choice of crystal structure significantly influences the nearest-neighbor distances and the crystal field environment of the Gd and H atoms, which in turn dictates the overlap of atomic orbitals and the resulting band dispersion.

| Property | hcp-GdH3 | fcc-GdH3 |

| Space Group | P3c1 | Fm-3m |

| Stability | Ground state | Metastable |

| Stacking | ABAB... | ABCABC... |

Table 1: Comparison of the hcp and fcc crystal structures of GdH3.

The Heart of the Matter: Electronic Band Structure and the Metal-Insulator Transition

The most striking feature of the GdH3 system is its transition from a metallic state at lower hydrogen concentrations (approaching GdH2) to an insulating state at full hydrogenation (GdH3). This transition is a hallmark of a strongly correlated electron system, where the repulsive interaction between electrons cannot be ignored.[6]

The Insulating Nature of Stoichiometric GdH3

-

Valence Band: The valence band is primarily composed of hydrogen 1s orbitals, with some contribution from Gd 5d and 6s states.[11][12]

-

Conduction Band: The conduction band is mainly formed by the Gd 5d and 6s states.[11][12]

-

Localized 4f States: The highly localized Gd 4f electrons form narrow bands that are typically treated as core-like states in many theoretical calculations due to their strong correlation.[13][14] Their energy position relative to the Fermi level is crucial for understanding the magnetic properties.

The opening of a band gap is a direct consequence of the electronic structure. The exact value of the band gap is a subject of ongoing research and depends on the crystal structure and the theoretical or experimental method used for its determination.

Theoretical Predictions of the Band Gap

First-principles calculations are indispensable tools for understanding the electronic structure of GdH3. However, standard Density Functional Theory (DFT) within the Generalized Gradient Approximation (GGA) often fails to accurately predict the band gap in strongly correlated systems. More advanced methods are required:

-

DFT+U: This method introduces a Hubbard U parameter to account for the strong on-site Coulomb repulsion of the localized Gd 4f electrons, generally leading to a better description of the insulating state.[4]

-

GW Approximation: The GW approximation, a many-body perturbation theory approach, provides a more accurate description of quasiparticle energies and band gaps.[13][14] For cubic GdH3, GGA+G0W0 calculations have predicted a fundamental band gap of around 1.72 eV.[13][14] Treating the Gd 4f electrons as valence states within a more sophisticated HSE03+G0W0 framework can yield a larger band gap of approximately 2.73 eV for the antiferromagnetic configuration.[13][14]

| Computational Method | Predicted Band Gap (eV) - Cubic GdH3 | Reference |

| GGA+G0W0 (4f-core) | 1.72 | [13][14] |

| HSE03+G0W0 (4f-valence, AFM) | 2.73 | [13][14] |

Table 2: Theoretically calculated band gaps for cubic GdH3 using different computational approaches.

The Critical Role of Hydrogen Vacancies

In reality, synthesized this compound samples often contain hydrogen vacancies. These vacancies are not mere imperfections; they play a decisive role in modulating the electronic properties.[10]

-

Inducing n-type Conductivity: Hydrogen vacancies act as electron donors. The removal of a neutral hydrogen atom leaves behind an electron that can become delocalized, shifting the Fermi level towards the conduction band. This can transform the insulating stoichiometric GdH3 into an n-type semiconductor.[10]

-

Vacancy-Mediated Magnetism: Vacancy states can also mediate short-range magnetic ordering in the paramagnetic host.[15]

Recent studies on isostructural lanthanide trihydrides have shown that while the idealized, stoichiometric fcc phase might exhibit semi-metallic features, the introduction of hydrogen vacancies opens a significant indirect band gap, consistent with experimental observations of semiconducting behavior.[10]

Methodologies for Probing the Electronic Structure

A multi-pronged approach combining theoretical calculations and experimental measurements is essential to build a comprehensive picture of GdH3's electronic structure.

Computational Workflow: From Crystal Structure to Electronic Bands

The theoretical investigation of GdH3's electronic structure typically follows a well-defined workflow.

Caption: A typical computational workflow for determining the electronic band structure of GdH3.

Step-by-Step Protocol for DFT+U Calculations:

-

Define the Crystal Structure: Start with the experimental or theoretically optimized lattice parameters for the chosen phase (hcp or fcc) of GdH3.

-

Perform a Self-Consistent DFT Calculation: Use a plane-wave basis set code like VASP or Quantum ESPRESSO.[7] Employ the GGA (e.g., PBE) exchange-correlation functional.

-

Introduce the Hubbard U Correction: Apply the DFT+U method to the Gd 4f orbitals. A suitable value for the effective U parameter (U_eff = U - J) needs to be chosen, often based on literature or by fitting to experimental data. For gadolinium compounds, U values around 6.5 eV have been used.[11]

-

Relax the Structure (Optional but Recommended): Re-optimize the atomic positions and lattice parameters with the U correction included.

-

Calculate the Electronic Band Structure and Density of States: Perform a non-self-consistent field calculation along high-symmetry directions in the Brillouin zone to obtain the band structure. Calculate the total and projected density of states to analyze the orbital character of the bands.

Experimental Probes

Experimental techniques provide crucial validation for theoretical models and offer direct insights into the electronic properties.

-

Photoemission Spectroscopy (PES): PES directly probes the occupied electronic states. By measuring the kinetic energy of photoemitted electrons, one can map the valence band structure.

-

Inverse Photoemission Spectroscopy (IPES): IPES is complementary to PES and probes the unoccupied electronic states (the conduction band).

-

Optical Spectroscopy: Measuring the absorption or reflection of light as a function of energy can determine the optical band gap.

-

Electrical Resistivity Measurements: Temperature-dependent resistivity measurements can distinguish between metallic and insulating behavior and can reveal information about scattering mechanisms.[16] In GdH3, a semiconductor-like increase in resistivity at lower temperatures is observed, which can be suppressed by a strong magnetic field.[15]

The Bigger Picture: GdH3 in the Context of Strongly Correlated Systems

The electronic properties of GdH3 are a manifestation of strong electron correlations, a phenomenon central to many of the most intriguing areas of modern condensed matter physics, including high-temperature superconductivity and quantum criticality.[5][6] The f-electron systems, such as the lanthanide hydrides, are canonical examples of strongly correlated materials where the interplay between localized f-electrons and itinerant conduction electrons leads to rich and complex phase diagrams.[17]

The metal-insulator transition in GdH3 can be viewed as a Mott-Hubbard-type transition, driven by the strong Coulomb repulsion of the electrons. As the hydrogen concentration increases, the lattice expands, reducing the overlap between orbitals and enhancing the effects of electron correlation, ultimately leading to the localization of electrons and the opening of a band gap.

Caption: The mechanism of the metal-insulator transition in the gadolinium hydride system.

Future Directions and Unanswered Questions

Despite significant progress, several aspects of the electronic structure of GdH3 remain to be fully elucidated.

-

Precise determination of the band gap: A consensus on the precise value of the fundamental band gap for both hcp and fcc phases, backed by both advanced theoretical calculations and direct experimental measurements, is still needed.

-

The role of magnetic ordering: The interplay between the electronic structure and the magnetic ordering in GdH3, particularly at low temperatures, warrants further investigation.

-

Tuning the electronic properties: Exploring methods to control and tune the band gap and conductivity of GdH3, for example, through strain, electric fields, or alloying, could open up new avenues for technological applications.

-

Anharmonic effects: The influence of anharmonic lattice vibrations, especially concerning the light hydrogen atoms, on the electronic band structure at finite temperatures is an area ripe for further theoretical exploration.[10]

Conclusion

The electronic band structure of this compound is a rich and multifaceted topic that sits at the intersection of crystal chemistry, many-body physics, and materials science. Its transition from a metal to an insulator, governed by strong electron correlations and modulated by crystal structure and hydrogen vacancies, provides a fascinating platform for scientific inquiry. A synergistic approach, combining state-of-the-art computational methods with precise experimental probes, will continue to be crucial in fully unraveling the electronic mysteries of GdH3 and paving the way for its application in future technologies.

References

- Electronic structure and metallization of cubic GdH 3 under pressure: Ab initio many-body GW calcul

- Electronic structure and metallization of cubic GdH3 under pressure: Ab initio many-body GW calcul

- Institut für Festkörperphysik: Strongly correlated electron systems. IFP TU-Wien. [Link]

- Strongly Correlated Materials: Experiments and Comput

- This compound —A new magnetoresistive semiconductor. EPL - EDP Sciences. [Link]

- Methods of Modeling of Strongly Correl

- Comprehensive Study on LaH 10 (Lanthanum Hydride): Structure, Properties, and Applications.

- [1309.

- Electronic Structure of Lanthanum Hydrides with Switchable Optical Properties.[Link]

- Computational Studies and Algorithmic Research of Strongly Correlated M

- Electronic Structure of Lanthanum Hydrides with Switchable Optical Properties. Semantic Scholar. [Link]

- Lattice dynamic stability and electronic structures of ternary hydrides La1−xYxH3via first-principles cluster expansion. National Institutes of Health (NIH). [Link]

- Exploring the Effect of the Number of Hydrogen Atoms on the Properties of Lanthanide Hydrides by DMFT. MDPI. [Link]

- Gadolinium hydride (GdH3). PubChem - National Institutes of Health (NIH). [Link]

- Preparation, Electronic Structure of Gadolinium Oxyhydride and Low- energy 5d Excitation Band for Green Luminescence of Doped Tb3+.[Link]